molecular formula C12H10ClN3O4 B2444898 dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 129748-78-3

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2444898
M. Wt: 295.68
InChI Key: GMWRBFGYDOPWRV-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, amide, alkene) and functional groups (e.g., hydroxyl, carbonyl, amino) are also identified.



Synthesis Analysis

This involves outlining the steps, reagents, and conditions used to synthesize the compound. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The conditions, reagents, and products of these reactions are identified.



Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also typically studied.


Scientific Research Applications

Synthesis of Derivatives

A study by (Yagiz et al., 2021) explored the synthesis of various derivatives of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate under green chemistry conditions, avoiding the use of solvents and catalysts. This approach is important for developing environmentally friendly synthesis methods.

Inhibition Properties Against Xanthine Oxidase

The same study investigated the inhibition properties of these derivatives on xanthine oxidase (XO) activity. The results indicated significant inhibition activities, with IC50 values ranging from 0.71 to 2.25 µM. This highlights the potential of these compounds in medicinal chemistry, especially in the context of diseases related to XO activity.

Molecular Rearrangements and Structural Studies

Molecular Rearrangements

(L'abbé et al., 1990) discussed molecular rearrangements of triazole derivatives. These findings are essential for understanding the chemical behavior of these compounds under different conditions, which is crucial for their application in various fields of chemistry.

X-ray Crystallography

(Yeo et al., 2019) conducted a study involving the X-ray crystallography of a related triazole compound. X-ray crystallography is vital for determining the exact molecular structure of compounds, which is fundamental in drug design and material science.

Advanced Chemical Applications

Tetrel Bonding Interactions

Research by (Ahmed et al., 2020) on tetrel bonding interactions in triazole derivatives, including those with chlorophenyl groups, contributes significantly to the understanding of non-covalent interactions in chemistry. These interactions are crucial for the design of new materials and pharmaceuticals.

Synthesis of Novel Thioglycosides

(Aouad, 2016) explored the synthesis of novel thioglycosides and acyclonucleoside analogs carrying triazole moieties, indicating the broad applicability of these compounds in the development of new pharmaceutical agents.

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact are assessed. Proper handling, storage, and disposal procedures are also outlined.


Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. For example, if the compound shows biological activity, further studies could be conducted to assess its potential as a drug.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For novel or less-studied compounds, some of this information may not be available. If you have more specific questions about this compound or if there’s a particular aspect you’re interested in, feel free to ask!


properties

IUPAC Name

dimethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRBFGYDOPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Citations

For This Compound
2
Citations
I Alimi, R Remy, CG Bochet - European Journal of Organic …, 2017 - Wiley Online Library
The photolysis of N‐aryltriazoles and N‐arylbenzotriazoles leads to indoles and carbazoles, respectively. Because libraries of triazoles can be accessed rapidly, for example by the …
B Sadeghi, A Hassanabadi… - Journal of Chemical …, 2012 - journals.sagepub.com
Reaction between azides and acetylenes catalysed by ZnO nanoparticles (ZnO NPs) in solvent EtOH at room temperature provide a simple and efficient one-pot route for the synthesis …
Number of citations: 14 journals.sagepub.com

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